molecular formula C4F8 B1208414 Perfluoroisobutylene CAS No. 382-21-8

Perfluoroisobutylene

Cat. No. B1208414
CAS RN: 382-21-8
M. Wt: 200.03 g/mol
InChI Key: DAFIBNSJXIGBQB-UHFFFAOYSA-N
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Patent
US05324504

Procedure details

6.3 mL (10 g; 50 mmoles) perfluoroisobutylene (CAUTION! highly toxic) were condensed into a heterogeneous mixture of 7.6 g (50 mmoles) cesium fluoride stirring in 20 mL of dry diglyme. A yellow color developed within the reaction mixture, attributed to carbanion formation. After 2 hours of mild heating (about 50° C.) and stirring, 6.9 g (50 mmoles) 1-bromobutane were added. Upon this addition of alkyl halide, much milky precipitate was observed. The reaction was allowed to stir several hours (about 4 hours), then the low boiling product was isolated by attaching a condenser to the reaction set-up and heating to 150° C. Thus 9.8 g of a clear, colorless liquid were distilled from the crude reaction mixture. Further purification by fractional distillation yielded 8.0 g (58% overall yield) of liquid with a boiling point of 108° C. Confirmation of structure (CF3)3CCH2CH2CH2CH3, was provided by proton and fluorine-19 NMR with supporting data from the chemical literature (Knunyants, I. L., Yakobson, G. G., Synthesis of Fluoroorganic Compounds, Springer-Verlag, N.Y., 1985).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
carbanion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3](=[C:8]([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].[F-:13].[Cs+].Br[CH2:16][CH2:17][CH2:18][CH3:19]>COCCOCCOC>[C:3]([CH2:16][CH2:17][CH2:18][CH3:19])([C:8]([F:13])([F:9])[F:10])([C:4]([F:7])([F:6])[F:5])[C:2]([F:11])([F:12])[F:1].[F:13][F:1] |f:1.2|

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
FC(C(C(F)(F)F)=C(F)F)(F)F
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
carbanion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6.9 g
Type
reactant
Smiles
BrCCCC
Step Five
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
STIRRING
Type
STIRRING
Details
to stir several hours (about 4 hours)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the low boiling product was isolated
TEMPERATURE
Type
TEMPERATURE
Details
heating to 150° C
DISTILLATION
Type
DISTILLATION
Details
Thus 9.8 g of a clear, colorless liquid were distilled from the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
Further purification
DISTILLATION
Type
DISTILLATION
Details
by fractional distillation
CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
8.0 g (58% overall yield) of liquid with a boiling point of 108° C

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)CCCC
Name
Type
product
Smiles
FF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.